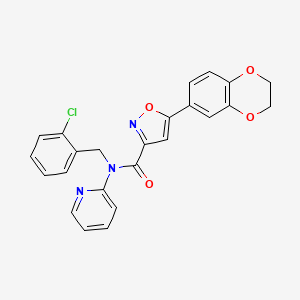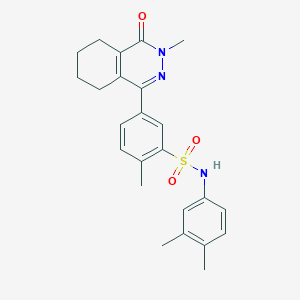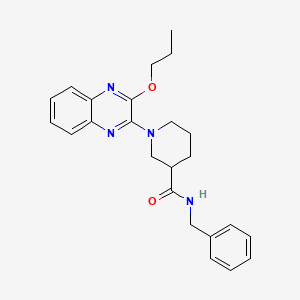
N-(2-chlorobenzyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-yl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-CHLOROPHENYL)METHYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxin moiety: This step involves the formation of the benzodioxin ring system, which can be done through various cyclization reactions.
Attachment of the chlorophenyl and pyridinyl groups: These groups are introduced through substitution reactions, often using halogenated precursors and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenated precursors and nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits biological activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
相似化合物的比较
N-[(2-CHLOROPHENYL)METHYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
(4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives: These compounds have similar structural features and may exhibit similar biological activities.
2-Chloro-5-fluoropyrimidine: This compound shares some structural similarities and can be used as a starting material for the synthesis of related compounds.
属性
分子式 |
C24H18ClN3O4 |
|---|---|
分子量 |
447.9 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pyridin-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H18ClN3O4/c25-18-6-2-1-5-17(18)15-28(23-7-3-4-10-26-23)24(29)19-14-21(32-27-19)16-8-9-20-22(13-16)31-12-11-30-20/h1-10,13-14H,11-12,15H2 |
InChI 键 |
PMOUZPUTKMBHJL-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)N(CC4=CC=CC=C4Cl)C5=CC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B14981388.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14981397.png)
![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzenesulfonamide](/img/structure/B14981398.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B14981402.png)
![2-ethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]butanamide](/img/structure/B14981409.png)
![4-ethoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14981415.png)
![(5Z)-3-(4-chlorophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14981426.png)
![3-(4-chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14981443.png)
![methyl 3-({[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B14981454.png)
![Methyl 4-[({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14981467.png)


![N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14981478.png)
